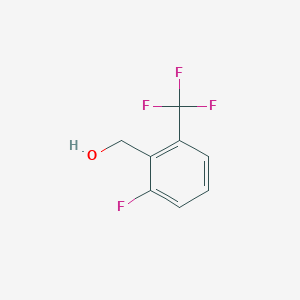

2-Fluoro-6-(trifluoromethyl)benzyl alcohol

Descripción general

Descripción

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.1263 g/mol . This compound features a benzyl alcohol moiety substituted with both a fluoro and a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol typically involves the following steps:

Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.

Reduction: The acyl group is then reduced to an alcohol.

Fluorination: Introduction of the fluoro and trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Friedel-Crafts acylation followed by reduction and fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2-Fluoro-6-(trifluoromethyl)benzaldehyde or 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-6-(trifluoromethyl)toluene.

Substitution: Various substituted benzyl alcohol derivatives.

Aplicaciones Científicas De Investigación

Drug Development

2-Fluoro-6-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, which is critical for improving bioavailability and efficacy.

- Case Study : A preparation method for 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea has been reported, which acts as a key intermediate in the synthesis of oxalagril, an oral GnRH antagonist approved for treating endometriosis-related pain . The synthesis involves reducing 2-fluoro-6-(trifluorophenyl)benzonitrile to obtain the desired urea derivative.

FDA-Approved Drugs

The compound is noted for its role in the development of FDA-approved drugs containing trifluoromethyl groups. These drugs often exhibit improved pharmacological properties due to the electron-withdrawing nature of fluorine, which can influence biological activity and interaction with target proteins .

Agrochemical Applications

Fluorinated compounds are increasingly used in agrochemicals for their enhanced biological activity and stability. The incorporation of this compound into pesticide formulations can improve their effectiveness against pests while minimizing environmental impact.

- Research Insight : Studies indicate that fluorinated herbicides can exhibit increased herbicidal activity compared to their non-fluorinated counterparts, suggesting a potential application for this compound in developing new agrochemical products.

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. The incorporation of fluorinated units into polymers can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.

- Application Example : Fluorinated polymers are used in coatings and sealants that require enhanced durability and resistance to harsh chemicals, making them suitable for industrial applications.

Analytical Chemistry

The compound is also relevant in analytical chemistry as a standard or reference material due to its distinct spectral characteristics. It can be used in various analytical techniques such as NMR spectroscopy and mass spectrometry to identify and quantify related compounds.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Signal Transduction: It can modulate signal transduction pathways by interacting with specific receptors.

Metabolic Pathways: The compound can be metabolized to active intermediates that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

- 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

- 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Uniqueness

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions .

Actividad Biológica

2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS Number: 152211-15-9) is an organic compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the benzyl alcohol structure. Its molecular formula is C₈H₆F₄O, and it has a molecular weight of 194.13 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis.

The presence of fluorinated groups in this compound enhances its lipophilicity and may improve its binding affinity to biological targets, potentially modulating enzyme activity or influencing metabolic pathways. The hydroxyl group contributes to its reactivity and solubility in polar solvents, making it a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.

- Signal Transduction Modulation : It may influence signal transduction pathways by interacting with specific receptors.

- Metabolic Pathway Interactions : The compound can be metabolized into active intermediates that exert various biological effects.

Biological Studies and Findings

Research on the biological activity of this compound is still emerging, but several studies have begun to elucidate its potential roles:

- Fluorinated Compounds in Drug Design : Fluorinated compounds often show enhanced biological properties. For instance, studies have demonstrated that introducing trifluoromethyl groups can significantly increase the potency of compounds against various biological targets, such as enzymes involved in metabolic pathways .

-

Case Studies :

- A study on the structure-activity relationship (SAR) of fluorinated compounds indicated that the presence of a trifluoromethyl group at specific positions can enhance binding affinity and efficacy against targets like serotonin transporters .

- Another research highlighted that fluorinated benzyl alcohols can serve as effective substrates for enzyme-catalyzed reactions, showcasing their utility in biochemical assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorobenzyl Alcohol | Fluorine at the 2-position | Lacks trifluoromethyl group |

| 6-Trifluoromethylbenzyl Alcohol | Trifluoromethyl group at the 6-position | Contains only one trifluoromethyl group |

| 2,6-Difluorobenzyl Alcohol | Two fluorine atoms but no trifluoromethyl groups | Does not have trifluoromethyl substituent |

| 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol | Similar trifluoromethyl substitution | Different positioning of functional groups |

The combination of both a fluorine atom and a trifluoromethyl group in this compound imparts distinct chemical properties that enhance its reactivity and potential applications across various fields.

Safety and Toxicity

Despite its promising biological activities, safety considerations are paramount. This compound is classified as an irritant. It poses risks such as severe skin burns, eye damage, and respiratory irritation upon exposure . Proper handling procedures must be observed when working with this compound.

Propiedades

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUCYZIRXZYZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333886 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152211-15-9 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.